2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid
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Overview
Description
2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid is an organic compound with the molecular formula C17H17NO4 It is a derivative of phenoxypropanoic acid, characterized by the presence of a benzylcarbamoyl group attached to the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid typically involves the reaction of 4-(benzylcarbamoyl)phenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the 2-bromopropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and chloroform.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylcarbamoyl group to a benzylamine group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Benzylamine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and rubber additives.
Mechanism of Action
The mechanism of action of 2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenoxy)propanoic acid: Lacks the benzylcarbamoyl group, making it less hydrophobic and potentially less bioactive.
2-(4-Chlorophenoxy)propanoic acid: Contains a chlorine atom instead of the benzylcarbamoyl group, which may alter its reactivity and biological activity.
2-(4-Methylphenoxy)propanoic acid:
Uniqueness
2-[4-(Benzylcarbamoyl)phenoxy]propanoic acid is unique due to the presence of the benzylcarbamoyl group, which enhances its hydrophobicity and potential interactions with biological targets. This structural feature distinguishes it from other phenoxypropanoic acid derivatives and contributes to its specific applications in various fields.
Properties
IUPAC Name |
2-[4-(benzylcarbamoyl)phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(17(20)21)22-15-9-7-14(8-10-15)16(19)18-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXYITKPGKPOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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